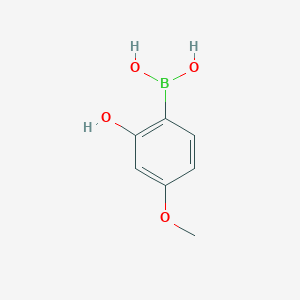

2-Hydroxy-4-methoxyphenylboronic acid

説明

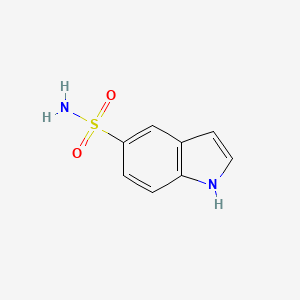

2-Hydroxy-4-methoxyphenylboronic acid is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .

Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4-methoxyphenylboronic acid is C8H11BO4 . It has an average mass of 181.982 Da and a monoisotopic mass of 182.075043 Da .科学的研究の応用

-

Suzuki-Miyaura Cross-Coupling Reactions

- Field : Organic Chemistry

- Application : 4-Methoxyphenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used to synthesize carbon-carbon bonds .

- Method : The reaction typically involves the use of a palladium catalyst, a base, and the boronic acid .

- Results : This method is highly effective and can be used to synthesize a variety of organic compounds .

-

Electrochemical Redox Probe

- Field : Biochemistry

- Application : 4-Methoxyphenylboronic acid is used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells .

- Method : The boronic acid is introduced into the cell, where it reacts with H2O2. The reaction can be detected electrochemically .

- Results : This method allows for the selective detection of H2O2, a molecule that plays a crucial role in cell signaling and homeostasis .

-

Chemical Vapor Deposition (CVD) of Graphene

- Field : Material Science

- Application : 4-Methoxyphenylboronic acid is used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping .

- Method : The boronic acid is introduced during the CVD process, where it incorporates into the growing graphene lattice .

- Results : This method allows for the synthesis of doped graphene, a material with altered electronic properties that can be useful in various applications .

-

Aerobic Photooxidative Hydroxylation of Boronic Acids

- Field : Organic Chemistry

- Application : Boronic acids, including potentially 2-Hydroxy-4-methoxyphenylboronic acid, can be used in aerobic photooxidative hydroxylation reactions . This process involves the synthesis of a polymeric photosensitizer and its application in the hydroxylation of boronic acids .

- Method : The boronic acid is reacted with an anthraquinone-containing polymeric photosensitizer under light and oxygen . The photosensitizer is synthesized by the condensation of anthraquinone-2-carbonyl chloride (AQ-2-COCl) with poly (2-hydroxyethyl methacrylate) (PHEMA) .

- Results : The photo-oxidative hydroxylation of boronic acids using this method has been shown to exhibit high efficiency and broad scope . Moreover, the photosensitizer could be easily recovered and reused for more than 20 times without significant loss of the catalytic activity .

-

Peptide Synthesis

- Field : Biochemistry

- Application : The 2-hydroxy-4-methoxybenzyl (Hmb) backbone modification, which could potentially involve 2-Hydroxy-4-methoxyphenylboronic acid, can prevent amide bond-mediated side-reactions, such as aspartimide formation and peptide aggregation .

- Method : The Hmb group is installed into a peptide bond, improving the synthesis of long and challenging peptides and proteins .

- Results : This method can significantly improve the efficiency and reliability of peptide synthesis .

- Aerobic Photooxidative Hydroxylation of Boronic Acids

- Field : Organic Chemistry

- Application : Boronic acids, including potentially 2-Hydroxy-4-methoxyphenylboronic acid, can be used in aerobic photooxidative hydroxylation reactions . This process involves the synthesis of a polymeric photosensitizer and its application in the hydroxylation of boronic acids .

- Method : The boronic acid is reacted with an anthraquinone-containing polymeric photosensitizer under light and oxygen . The photosensitizer is synthesized by the condensation of anthraquinone-2-carbonyl chloride (AQ-2-COCl) with poly (2-hydroxyethyl methacrylate) (PHEMA) .

- Results : The photo-oxidative hydroxylation of boronic acids using this method has been shown to exhibit high efficiency and broad scope . Moreover, the photosensitizer could be easily recovered and reused for more than 20 times without significant loss of the catalytic activity .

Safety And Hazards

Boronic acids, including 2-Hydroxy-4-methoxyphenylboronic acid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(2-hydroxy-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULLGJWNKYFKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609538 | |

| Record name | (2-Hydroxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-methoxyphenylboronic acid | |

CAS RN |

1068155-43-0 | |

| Record name | (2-Hydroxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)

![Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide](/img/structure/B1591996.png)

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)